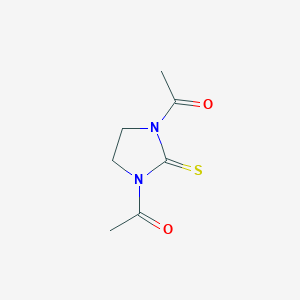
1,1'-(2-Thioxoimidazolidine-1,3-diyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Thioxoimidazolidine-1,3-diyl)diethanone is a heterocyclic compound that falls under the category of aliphatic heterocycles. It is primarily used for research purposes in various fields of chemistry and biology . The compound is known for its unique structure, which includes a thioxoimidazolidine ring, making it a valuable building block in synthetic chemistry .
Preparation Methods
The synthesis of 1,1’-(2-Thioxoimidazolidine-1,3-diyl)diethanone involves several steps and specific reaction conditions. One common synthetic route includes the reaction of ethyl isothiocyanate with ethylamine, followed by cyclization to form the thioxoimidazolidine ring . Industrial production methods often involve similar steps but are optimized for larger-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1,1’-(2-Thioxoimidazolidine-1,3-diyl)diethanone undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
1,1’-(2-Thioxoimidazolidine-1,3-diyl)diethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1,1’-(2-Thioxoimidazolidine-1,3-diyl)diethanone exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thioxoimidazolidine ring can form stable complexes with these targets, inhibiting their activity or altering their function . Pathways involved in these interactions often include the formation of covalent bonds or non-covalent interactions, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
When compared to other similar compounds, 1,1’-(2-Thioxoimidazolidine-1,3-diyl)diethanone stands out due to its unique thioxoimidazolidine ring structure. Similar compounds include:
1,3-Dithiolane-2-thione: Another heterocyclic compound with a sulfur-containing ring, but with different reactivity and applications.
2-Imidazolidinethione: Shares the imidazolidine ring but lacks the additional functional groups present in 1,1’-(2-Thioxoimidazolidine-1,3-diyl)diethanone.
The uniqueness of 1,1’-(2-Thioxoimidazolidine-1,3-diyl)diethanone lies in its ability to participate in a wide range of chemical reactions and its versatility in scientific research applications .
Properties
CAS No. |
5391-53-7 |
|---|---|
Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
1-(3-acetyl-2-sulfanylideneimidazolidin-1-yl)ethanone |
InChI |
InChI=1S/C7H10N2O2S/c1-5(10)8-3-4-9(6(2)11)7(8)12/h3-4H2,1-2H3 |
InChI Key |
RBSPLEPYBFASTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(C1=S)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate](/img/structure/B15216820.png)
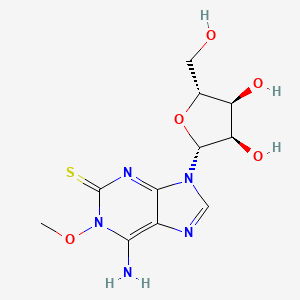
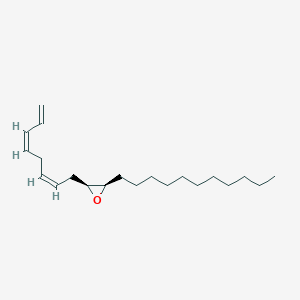

![2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B15216845.png)
![Azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15216857.png)

![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B15216867.png)
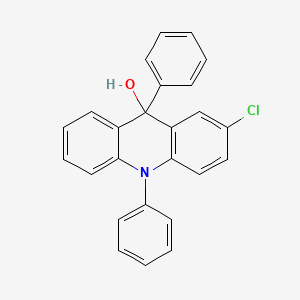
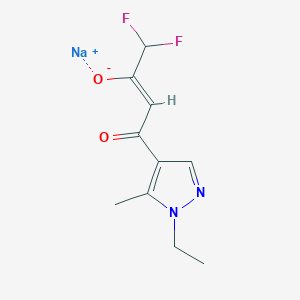
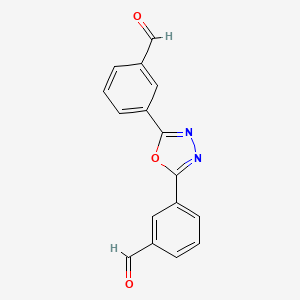
![{3-[(Acridin-9-yl)amino]-5-(hydroxymethyl)phenyl}carbamic acid](/img/structure/B15216890.png)
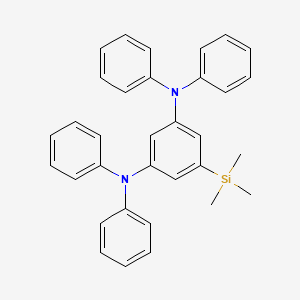
![3,3'-Methylenebis[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B15216904.png)
